molecular formula C19H13ClN2O3S B11487393 8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one

8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11487393
M. Wt: 384.8 g/mol
InChI Key: DQYXQPKWPZCJER-UHFFFAOYSA-N
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Description

8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core fused with a pyridine ring, a sulfonyl group attached to a chlorophenyl ring, and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the sulfonyl group through sulfonation reactions using reagents like chlorosulfonic acid. The final step involves the cyclization of the intermediate compounds under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Another quinazoline derivative with similar pharmacological properties.

Uniqueness

8-[(4-chlorophenyl)sulfonyl]-3-methyl-6H-pyrido[1,2-a]quinazolin-6-one is unique due to its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C19H13ClN2O3S

Molecular Weight

384.8 g/mol

IUPAC Name

8-(4-chlorophenyl)sulfonyl-3-methylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C19H13ClN2O3S/c1-12-8-9-22-17-7-6-15(11-16(17)19(23)21-18(22)10-12)26(24,25)14-4-2-13(20)3-5-14/h2-11H,1H3

InChI Key

DQYXQPKWPZCJER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)C3=C(N2C=C1)C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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